3-(5-Bromothiophen-3-yl)propanoic acid
Description
3-(5-Bromothiophen-3-yl)propanoic acid is a brominated thiophene derivative with a propanoic acid side chain. Its molecular formula is C₈H₇BrO₂S, and it features a thiophene ring substituted with a bromine atom at the 5-position and a propanoic acid group at the 3-position. This compound is primarily utilized in medicinal chemistry and materials science due to its structural versatility. The bromine atom enhances electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura), while the carboxylic acid group allows for further functionalization, such as amide bond formation .
Synthesis typically involves palladium-catalyzed coupling reactions between bromothiophene precursors and boronic acids, followed by hydrolysis or oxidation steps to introduce the propanoic acid moiety . Its applications span drug discovery (e.g., enzyme inhibition) and organic electronics, where thiophene derivatives are valued for their conjugated π-systems .
Properties
IUPAC Name |
3-(5-bromothiophen-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c8-6-3-5(4-11-6)1-2-7(9)10/h3-4H,1-2H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOXPCOXGSOTCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CCC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1504095-39-9 | |
| Record name | 3-(5-bromothiophen-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromothiophen-3-yl)propanoic acid typically involves the bromination of thiophene followed by a series of reactions to introduce the propanoic acid group. One common method involves the bromination of thiophene to form 5-bromothiophene, which is then subjected to a Grignard reaction with ethyl magnesium bromide to form the corresponding propanoic acid derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Bromothiophen-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Zinc dust and formic acid can be employed for the reduction of the bromine atom.
Substitution: Palladium-catalyzed Suzuki-Miyaura coupling reactions can be used to introduce various aryl or alkyl groups.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Aryl or alkyl-substituted thiophene derivatives.
Scientific Research Applications
Organic Synthesis
3-(5-Bromothiophen-3-yl)propanoic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including:
- Esterification : Reacting with alcohols to form esters, which are useful in pharmaceuticals and fragrances.
- Amidation : Forming amides with amines, leading to compounds with potential biological activity.
Research indicates that compounds containing thiophene rings exhibit significant biological activity. This compound has been studied for its potential effects, including:
- Antimicrobial Properties : Similar thiophene derivatives have shown activity against various bacterial strains. In vitro studies suggest that this compound may inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| This compound | TBD (To Be Determined) |
| Related Thiophene Derivative | 64 µg/mL |
Anti-inflammatory and Anticancer Research
The compound is being investigated for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it may interact with key molecular targets involved in inflammatory pathways and cancer cell proliferation.
- Mechanism of Action : The exact mechanism is still under investigation, but it is believed to involve the inhibition of specific enzymes or receptors that play roles in inflammation and tumor growth.
Case Studies
Several case studies have been conducted to explore the applications of thiophene derivatives, including this compound. Here are notable findings:
Case Study 1: Antimicrobial Activity
A study focused on the antimicrobial effects of thiophene derivatives found that compounds similar to this compound exhibited significant antibacterial activity against Candida albicans. The study reported MIC values around 64 µg/mL, suggesting potential for antifungal applications.
Case Study 2: Cancer Cell Proliferation Inhibition
Research has demonstrated that thiophene derivatives can inhibit cancer cell proliferation. A study showed that certain derivatives modulated signaling pathways involved in cell growth and apoptosis, indicating a promising avenue for cancer treatment.
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-3-yl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiophene ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the propanoic acid backbone but differ in aromatic substituents, halogenation patterns, and biological activity. Key comparisons are outlined below:
Structural Analogues with Thiazole or Indole Cores
- P3 (3-((5-((5-bromothiophen-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)(3-chloro-4-methylphenyl)amino)propanoic acid): Core: Thiazole ring fused with a bromothiophene group. Activity: Potent Furin inhibitor (IC₅₀ = 35 µM), attributed to the bromothiophene-thiazole scaffold enhancing substrate binding . Key Difference: The thiazole ring and chloro-methylphenyl group increase steric bulk compared to the simpler thiophene-propanoic acid structure, improving target specificity .
- 3-(5-Bromo-1H-indol-3-yl)propanoic acid: Core: Indole ring substituted with bromine at the 5-position. Activity: Used in studies of microbial inhibition (e.g., Mycobacterium smegmatis), where the indole core contributes to π-π stacking interactions with bacterial enzymes .
Brominated Phenylpropanoic Acid Derivatives
- 3-(5-Bromo-2-methoxyphenyl)propanoic acid: Substituents: Methoxy group at the 2-position of the bromophenyl ring. Application: Used in organic synthesis for constructing lignin-like polymers. The methoxy group enhances electron-donating effects, altering reactivity in electrophilic substitutions compared to halogen-only derivatives .
- 3-(3-Bromo-5-fluorophenyl)propanoic acid: Substituents: Bromine and fluorine at the 3- and 5-positions, respectively. Physicochemical Properties: The fluorine atom increases acidity (pKa ~3.1) compared to non-fluorinated analogues (pKa ~4.5), influencing ionization under physiological conditions .
Functionalized Thiophene Derivatives
- 3-Amino-3-(5-bromothiophen-2-yl)propanoic acid: Modification: Amino group replaces one hydrogen on the propanoic acid chain. Application: Intermediate in peptide mimetics; the amino group enables conjugation with fluorescent probes or targeting moieties .
Data Tables
Table 1. Structural and Functional Comparison of Selected Analogues
Notes
Substituent Effects : Bromine’s electron-withdrawing nature increases electrophilicity, favoring cross-coupling reactions. Methoxy or fluorine substituents modulate electronic properties and solubility .
Synthetic Flexibility: The propanoic acid group allows facile derivatization into esters, amides, or metal complexes, enabling tailored applications in drug delivery or catalysis .
Biological Activity
Introduction
3-(5-Bromothiophen-3-yl)propanoic acid is a compound characterized by the presence of a brominated thiophene ring attached to a propanoic acid backbone. Its unique structure suggests potential biological activities, particularly in the context of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₈BrO₂S
- Molecular Weight : Approximately 250.12 g/mol
- CAS Number : 1504095-39-9
The bromine atom in the thiophene ring enhances the compound's reactivity, influencing its interactions with various biological targets, including enzymes and receptors .
Interaction with Biological Targets
Research indicates that this compound interacts with specific molecular targets, which may include:
- Enzymes : The compound may modulate enzyme activity through competitive or non-competitive inhibition.
- Receptors : It has been suggested that it could bind to specific receptors, influencing signaling pathways.
The unique structural features of this compound allow for selective interactions with biological macromolecules, which could lead to novel therapeutic strategies.
The mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may involve:
- Inhibition of Enzyme Activity : By binding to active sites or allosteric sites on enzymes.
- Modulation of Protein-Ligand Interactions : Affecting how proteins interact with other ligands or substrates.
These interactions are crucial for understanding its role in biochemical pathways and potential therapeutic applications .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial properties against various strains, suggesting a potential for this compound in treating infections .
- Anticancer Properties : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation, indicating that this compound may also exhibit anticancer activity .
Comparative Analysis
The following table summarizes key differences between this compound and structurally similar compounds:
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| 3-(5-Bromothiophen-2-yl)propanoic acid | 204135-66-0 | Lacks the amino group; affects reactivity and biological activity. |
| 2-Amino-3-(2-bromothiophen-3-yl)propanoic acid; hydrochloride | Not provided | Contains an amino group; different biological properties due to structural variations. |
| (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid | 264903-54-0 | Different stereochemistry; may exhibit varied biological effects. |
This comparison underscores the significance of structural variations on biological activity and reactivity.
Future Directions
Given its promising interactions with biological targets, further research is warranted to explore:
- Detailed Mechanistic Studies : To elucidate how this compound interacts at the molecular level.
- In Vivo Studies : To assess its efficacy and safety in living organisms.
- Development of Derivatives : To enhance its biological activity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
